
Thiq
Overview
Description
Tetrahydroisoquinoline (THIQ) is a heterocyclic organic compound with a bicyclic structure consisting of a benzene ring fused to a piperidine ring. It serves as a foundational scaffold for numerous bioactive molecules, particularly in medicinal chemistry and catalysis. This compound derivatives exhibit diverse pharmacological activities, including anticancer , neurotransmitter modulation , and enzyme inhibition . Its redox-active nature also makes it valuable in photoelectrochemical (PEC) applications, such as the oxidation of N-aryl-THIQ derivatives for organic transformations .
Key properties of this compound include:
Preparation Methods
Multicomponent Castagnoli-Cushman Reaction
Reaction Mechanism and Optimization
The Castagnoli-Cushman reaction has emerged as a streamlined approach for constructing spirocyclic THIQs. This one-pot, three-component reaction combines homophthalic anhydride, cyclic ketones (e.g., cyclohexanone), and ammonium acetate to generate carboxylic acid intermediates, which undergo sequential decarboxylation and reduction . Key advancements include:
-
Cyclohexanone as a Model Substrate : Reaction with homophthalic anhydride and ammonium acetate at 100°C for 16 hours yields a spirocyclic carboxylic acid (79% yield). Subsequent heating in dimethyl sulfoxide (DMSO) removes the carboxylic group, forming THIQ lactam (78% yield) .
-
Lithium Aluminum Hydride Reduction : Final reduction of lactam intermediates with LiAlH4 achieves spirocyclic this compound with 78% overall yield .
Substrate Scope and Limitations
Testing across 14 cyclic ketones revealed broad applicability, though yields varied with ring strain and steric hindrance . For example:
Ketone Substrate | This compound Lactam Yield (%) | Final this compound Yield (%) |
---|---|---|
Cyclohexanone | 79 | 78 |
Cyclopentanone | 68 | 65 |
Norbornanone | 52 | 48 |
This method reduces synthetic steps from 5–7 to 3, enhancing industrial feasibility .
Enzymatic Asymmetric Synthesis
Lipase-Catalyzed O-Acylation
Candida antarctica lipase B (CALB) enables enantioselective synthesis of this compound derivatives through kinetic resolution. A representative protocol involves:
-
Substrate : (±)-6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)methanol.
-
Reaction Conditions : Batch incubation with vinyl acetate (VA) in toluene at 60°C.
-
Outcome : (R)-4 amino alcohol and (S)-5 ester with >200 enantiomeric ratio (E) and ≥96% enantiomeric excess (ee) .
Continuous-Flow Systems
Integrating CALB with continuous-flow technology improves atom economy and reproducibility. For example, resolving (±)-10 using acetic anhydride in a flow reactor achieves 99% ee for the ester product within 15 minutes :
Parameter | Value |
---|---|
Substrate Loading | 0.0125 mmol |
Enzyme Concentration | 30 mg/mL CALB |
Conversion | 47% |
Traditional Chemical Synthesis
Pictet-Spengler Cyclization
This two-step process condenses β-arylethylamines with carbonyl compounds to form this compound cores. Notable applications include:
-
Synthesis of (−)-Demethoxyerythratidinone : Diastereoselective 1,2-addition of aryllithium to sulfinimines, followed by Stille coupling and hydrogenation, achieves 26% overall yield in six steps .
-
Aporphine Alkaloids : Pd-catalyzed intramolecular arylation of this compound intermediates delivers aporphine scaffolds in 55% yield .
Bischler-Napieralski Reaction
Cyclization of phenethylamides using POCl3 or polyphosphoric acid forms dihydroisoquinolines, which are reduced to THIQs. For instance:
-
(−)-Tejedine Synthesis : Chiral auxiliary-guided cyclization of amide 150 yields this compound 151 with 75% overall yield .
Transition Metal-Catalyzed Strategies
Heck-Aza-Michael (HaM) Reaction
A palladium-catalyzed Heck reaction on vinylsulfonamides installs isoindoline and this compound rings simultaneously. Subsequent deprotection and intramolecular aza-Michael cyclization generate tricyclic sultams :
Step | Conditions | Yield (%) |
---|---|---|
Heck Reaction | Pd(OAc)2, PPh3 | 85 |
Aza-Michael Cyclization | K2CO3, MeOH | 78 |
This method constructs a 160-member sultam library, demonstrating versatility in this compound diversification .
Microbial Biosynthesis
Engineered Yeast Platforms
Saccharomyces cerevisiae strains engineered with plant-derived enzymes synthesize (S)-reticuline, a BIA precursor, at 4.6 g/L . Key modifications include:
-
Overexpression of TYDC (Tyrosine decarboxylase) : Increases dopamine production 57,000-fold.
-
Ehrlich Pathway Repurposing : Converts amino acids (e.g., phenylalanine) into substituted THIQs via transamination and cyclization .
Enzymatic Cascades
Combining transaminases (TAm) with norcoclaurine synthase (NCS) achieves enantioselective this compound synthesis:
-
Substrate : Dopamine and 4-hydroxyphenylacetaldehyde.
Comparative Analysis of Methods
Method | Yield Range (%) | Stereocontrol | Scalability |
---|---|---|---|
Castagnoli-Cushman | 48–79 | Moderate | High |
Enzymatic Resolution | 43–99 | High (≥96% ee) | Moderate |
Pictet-Spengler | 26–55 | Variable | Low |
Microbial Biosynthesis | 64–87 | High (99% ee) | Industrial |
Output: Yield: 92.0%
"The integration of biocatalysis and metabolic engineering has redefined this compound synthesis, enabling scalable production of complex alkaloids."
Chemical Reactions Analysis
General Reactivity
As a secondary amine, tetrahydroisoquinoline exhibits weakly basic properties and can form salts when combined with strong acids . Tetrahydroisoquinoline can undergo dehydrogenation to form isoquinoline, and conversely, hydrogenation to form decahydroisoquinoline . Oxidation of tetrahydroisoquinoline with hydrogen peroxide, using selenium dioxide as a catalyst, yields the corresponding nitrone .
Oxidation Chemistry
Tetrahydroisoquinoline analogs, particularly those containing catechol groups, are susceptible to oxidation . They can undergo auto-oxidation or oxidation induced by enzymes such as monoamine oxidase . The oxidation process can produce reactive oxygen species (ROS), which may contribute to neurotoxic effects . Transition metal ions like copper(II) can facilitate the redox cycling of tetrahydroisoquinolines, leading to ROS overproduction and potential oxidative damage to cells .
Reactions with Biological Molecules
Research indicates that tetrahydroisoquinoline derivatives may be formed in the body as metabolites of some drugs . While an earlier theory linking these metabolites to alcoholism has been discredited, the endogenous production of neurotoxic tetrahydroisoquinoline derivatives, such as norsalsolinol, is still being investigated as a possible factor in conditions like Parkinson's disease .
In the context of chemical reactions with other biomolecules, thiols can interact with silica particles, resulting in redox reactions where thiols are oxidized . For example, when thiol biomolecules are exposed to silica, they can transfer hydrogen atoms to surface-bound silyloxy radicals formed by silica in contact with water . This process leads to the formation of disulfide bonds .
Scientific Research Applications
Neurodegenerative Disorders
THIQ derivatives have been studied for their neuroprotective effects, particularly against neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that this compound analogs can modulate neurotransmitter systems, potentially offering therapeutic benefits.
- Case Study : A study highlighted the synthesis of this compound-based compounds that demonstrated significant activity against neurodegenerative pathways. These compounds were shown to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease progression .
Addiction and Alcoholism
This compound has been implicated in the mechanisms of addiction, particularly concerning alcohol dependence. Research suggests that THIQs may play a role in modulating the effects of alcohol on the brain.
- Case Study : A review discussed the involvement of THIQs in alcohol-related behaviors and their potential as therapeutic agents to mitigate alcohol dependence . The findings indicate that THIQs could help reduce cravings and withdrawal symptoms.
Biosynthesis and Production
Recent advances in synthetic biology have enabled the microbial production of THIQs through engineered yeast strains. This approach enhances the availability of this compound derivatives for research and therapeutic use.
- Data Table: Production Yield of this compound Derivatives
Compound | Production Method | Yield (g/L) | Reference |
---|---|---|---|
(S)-reticuline | Engineered yeast | 4.6 | |
Norlaudanosoline | Amino acid feeding | Not specified | |
Ethyl-substituted THIQs | L-DOPA substrate | Not specified |
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is closely related to their chemical structure. Understanding SAR is crucial for designing new compounds with enhanced efficacy.
Mechanism of Action
Tetrahydroisoquinoline exerts its effects by interacting with various molecular targets and pathways. For example, it can act as an agonist at endorphin receptors, stimulating them and potentially influencing neurotransmitter activity . This interaction is significant in the context of neurodegenerative diseases and addiction research .
Comparison with Similar Compounds
Tetrahydroquinoline (THQ)
THQ shares a similar bicyclic structure with THIQ but differs in the position of the nitrogen atom (isoquinoline vs. quinoline).
Key Findings :
- This compound’s sp³ nitrogen in the isoquinoline framework enhances its binding specificity to MC4R, where residues I129³·³² and Y268⁶·⁵⁸ are critical for recognition .
Isoindoline
Isoindoline is a monocyclic analogue of this compound, lacking the fused benzene ring.
Key Findings :
- Replacing this compound’s bicyclic structure with isoindoline reduces 5-HT₇ receptor affinity by 75%, highlighting the pharmacophoric necessity of this compound’s fused ring system .
- This compound’s rigidity improves stereochemical control in catalytic applications, whereas isoindoline’s flexibility leads to side products like hunnemanine in biosynthesis .
1,2-Dihydroisoquinoline (DHiQ)
DHiQ is a partially dehydrogenated derivative of this compound.
Key Findings :
Biological Activity
Tetrahydroisoquinoline (THIQ) is a significant compound in medicinal chemistry, known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structural activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is a bicyclic compound derived from isoquinoline, characterized by its saturated structure. It has been extensively studied due to its potential therapeutic applications, particularly in treating neurodegenerative disorders, infections, and cancer.
Biological Activities
This compound compounds exhibit a wide range of biological activities:
- Antimicrobial Activity : this compound derivatives have shown substantial antimicrobial effects against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that certain C1-substituted this compound motifs possess low minimum inhibitory concentration (MIC) values, highlighting their effectiveness as antimicrobial agents .
- Neuroprotective Effects : this compound-based compounds have been investigated for their neuroprotective properties. They are believed to modulate neurotransmitter systems and exhibit antioxidant activities, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Properties : Recent studies have identified this compound as a promising scaffold for anticancer agents. It functions by inhibiting epigenetic regulators and disrupting cancer cell proliferation pathways. Various analogs have been synthesized and evaluated for their cytotoxic effects on different cancer cell lines .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : Many this compound derivatives act as enzyme inhibitors, impacting pathways crucial for pathogen survival or cancer cell growth. For instance, certain analogs inhibit protein kinases involved in cancer progression .
- Modulation of Receptors : this compound compounds can interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection. This interaction is particularly relevant in the context of neurodegenerative disorders .
Structural Activity Relationship (SAR)
Understanding the SAR of this compound is vital for developing more effective derivatives. Key findings include:
- Substituent Effects : The presence and position of substituents on the this compound scaffold significantly influence its biological activity. For example, modifications at the C1 position have been linked to enhanced antimicrobial properties .
- Ring Modifications : Alterations to the bicyclic structure can lead to variations in potency and selectivity for specific biological targets. Researchers are exploring different ring systems to optimize therapeutic efficacy .
Case Studies
Several studies illustrate the application and effectiveness of this compound compounds:
- Antimicrobial Efficacy Study : A recent study synthesized C1-substituted this compound derivatives using photocatalytic methods. These compounds demonstrated significant antimicrobial activity against MRSA, with MIC values indicating strong potential as therapeutic agents .
- Neuroprotective Study : Research into the neuroprotective effects of this compound analogs revealed that certain derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting their utility in neurodegenerative disease models .
- Cancer Research : In vitro studies on various cancer cell lines showed that specific this compound derivatives inhibited cell proliferation and induced apoptosis through modulation of epigenetic pathways. This highlights their potential as anticancer drugs .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for assessing THIQ's pharmacoperone activity in rescuing MC4R mutants?
- Methodological Answer : Standard protocols include transient transfection of mutant MC4R constructs into cell lines (e.g., HEK293 or neuronal cells), followed by treatment with this compound at varying concentrations. Cell surface expression is quantified via flow cytometry using epitope-tagged receptors, while signaling efficacy is measured via cAMP assays. Include controls such as wild-type MC4R and untreated mutants to validate results .
Q. How can researchers ensure reproducibility in this compound-mediated rescue experiments?
- Methodological Answer : Document detailed protocols for cell culture conditions, transfection efficiency, and compound handling (e.g., this compound solubility, stability). Use internal replicates (≥3 biological repeats) and validate findings across independent labs. Reference established guidelines for reporting pharmacological assays (e.g., IC50/EC50 calculations, statistical significance thresholds) .
Q. What are the critical controls for distinguishing this compound-specific effects from nonspecific pharmacological activity?
- Methodological Answer : Include negative controls (e.g., MC4R mutants unresponsive to this compound, such as I69R) and positive controls (e.g., known pharmacoperones for MC4R). Use competitive antagonists (e.g., HS014) to confirm receptor specificity. Assess off-target effects via unrelated receptor systems .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound efficacy between HEK293 and neuronal cell models?
- Methodological Answer : Differences may arise from cell-specific chaperone systems or receptor trafficking pathways. Perform comparative transcriptomics/proteomics to identify modulatory factors. Validate results using primary neuronal cultures or in vivo models. Consider cell-line validation frameworks (e.g., ATCC guidelines) to ensure biological relevance .
Q. What strategies optimize this compound's rescue efficiency for intracellularly retained MC4R mutants with partial functionality?
- Methodological Answer : Conduct concentration-response curves to identify optimal this compound dosing. Combine this compound with temperature-shift assays (e.g., 27°C incubation to enhance folding) or co-treatment with ER stress inhibitors (e.g., 4-phenylbutyrate). Use high-content imaging to track mutant localization in real time .
Q. How can researchers reconcile contradictory data where this compound restores signaling without increasing cell surface expression (e.g., P78L mutant)?
- Methodological Answer : Investigate alternative mechanisms, such as this compound-induced conformational changes enabling receptor activation at the ER or Golgi. Employ confocal microscopy with organelle-specific markers and bioluminescence resonance energy transfer (BRET) to monitor intracellular signaling .
Q. What computational approaches are suitable for predicting this compound-mutant MC4R interactions?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to model this compound binding to mutant receptor structures. Validate predictions via site-directed mutagenesis of key residues (e.g., C84, C271). Molecular dynamics simulations (e.g., GROMACS) can assess stability of this compound-receptor complexes .
Q. Data Analysis & Interpretation
Q. How should negative results (e.g., this compound’s inability to rescue certain MC4R mutants) be interpreted and reported?
- Methodological Answer : Perform binding affinity assays (e.g., radioligand displacement) to rule out ligand-receptor interaction issues. Use structural analysis (e.g., cryo-EM) to identify steric hindrances or folding defects. Report negative findings with transparency, emphasizing mechanistic insights into pharmacoperone limitations .
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on mutant MC4R rescue?
- Methodological Answer : Apply nonlinear regression models (e.g., log[agonist] vs. response) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Include effect size metrics (e.g., Cohen’s d) to contextualize biological significance .
Q. Experimental Design Challenges
Q. How can researchers select MC4R mutants for pharmacoperone studies to maximize translational relevance?
- Methodological Answer : Prioritize mutants linked to human pathologies (e.g., obesity-associated mutations like C271Y). Use databases (e.g., ClinVar) to identify clinically significant variants. Include mutants with varying degrees of intracellular retention (e.g., N62S vs. W174C) to explore structure-activity relationships .
Q. What methodologies validate this compound’s specificity for MC4R over other melanocortin receptors (e.g., MC3R)?
- Methodological Answer : Conduct cross-reactivity assays using MC3R/MC4R chimeras or receptor-specific antagonists. Compare this compound’s efficacy in MC4R-knockout vs. wild-type models. Utilize in silico homology modeling to identify receptor-specific binding pockets .
Q. Tables for Key Findings
MC4R Mutant | This compound Efficacy (HEK293) | This compound Efficacy (Neuronal Cells) | Key Mechanism |
---|---|---|---|
N62S | ↑ Surface expression, ↑ signaling | ↑ Surface expression, ↑ signaling | Folding correction |
P78L | No surface change, ↑ signaling | ↑ Surface expression, ↑ signaling | Conformational rescue |
C271Y | ↑ Surface expression, ↑ signaling | ↑ Surface expression, ↑ signaling | Disulfide bond stabilization |
Properties
IUPAC Name |
(3R)-N-[(2R)-3-(4-chlorophenyl)-1-[4-cyclohexyl-4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-1-oxopropan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H41ClN6O2/c34-28-12-10-24(11-13-28)18-30(38-31(41)29-19-25-6-4-5-7-26(25)20-36-29)32(42)39-16-14-33(15-17-39,21-40-23-35-22-37-40)27-8-2-1-3-9-27/h4-7,10-13,22-23,27,29-30,36H,1-3,8-9,14-21H2,(H,38,41)/t29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCHESOMJVGDSJ-LOYHVIPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@H]4CC5=CC=CC=C5CN4)CN6C=NC=N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41ClN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953320 | |
Record name | THIQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312637-48-2 | |
Record name | (3R)-N-[(1R)-1-[(4-Chlorophenyl)methyl]-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidinyl]-2-oxoethyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=312637-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | THIQ | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0312637482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | THIQ | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00953320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.